An In-depth Technical Guide to O-(4-Chlorophenyl)hydroxylamine (CAS 36637-30-6)
An In-depth Technical Guide to O-(4-Chlorophenyl)hydroxylamine (CAS 36637-30-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
O-(4-Chlorophenyl)hydroxylamine is a substituted aryloxyamine of significant interest in synthetic organic chemistry and drug discovery. Its unique structural motif, featuring a reactive hydroxylamine moiety directly attached to a 4-chlorophenyl ring through an oxygen bridge, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the core properties of O-(4-Chlorophenyl)hydroxylamine, including its physicochemical characteristics, synthesis, and key applications. We delve into its role as a versatile building block, particularly in the construction of heterocyclic scaffolds such as benzofurans, and provide detailed, field-proven protocols for its preparation and subsequent synthetic transformations. This document is intended to serve as a foundational resource, enabling researchers to confidently handle and strategically employ this valuable synthetic intermediate.
Introduction and Molecular Overview
O-(4-Chlorophenyl)hydroxylamine, with the Chemical Abstracts Service (CAS) registry number 36637-30-6, belongs to the class of O-arylhydroxylamines. It is a structural isomer of the more commonly documented N-(4-Chlorophenyl)hydroxylamine (CAS 823-86-9), and it is crucial for researchers to distinguish between these two compounds as their chemical reactivity and physical properties differ significantly. The defining feature of the target molecule is the C-O-N linkage, which positions the free amine group for a range of nucleophilic and transformative reactions distinct from its N-aryl counterpart.
The presence of a chlorine atom at the para-position of the phenyl ring influences the electronic properties of the molecule, primarily through its inductive electron-withdrawing effect. This electronic modulation affects the reactivity of the aryloxyamine, influencing reaction rates and, in some cases, the regioselectivity of its transformations. This guide will explore the practical implications of these structural features.
Physicochemical and Spectroscopic Data
Precise experimental data for O-(4-Chlorophenyl)hydroxylamine is not widely published. The information presented herein is a consolidation of available data from chemical suppliers and predicted values from computational models.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 36637-30-6 | - |
| Molecular Formula | C₆H₆ClNO | ChemicalBook[1] |
| Molecular Weight | 143.57 g/mol | ChemicalBook[1] |
| Boiling Point | 66 °C (at 2 Torr) | ChemicalBook[1] |
| Density | 1.275±0.06 g/cm³ (Predicted) | - |
| XlogP | 2.0 (Predicted) | PubChemLite[2] |
| pKa | ~5.5 (Predicted for the conjugate acid) | - |
| Appearance | Not specified (likely a solid or oil at room temp.) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF.[3] Sparingly soluble in aqueous buffers.[3] | - |
Note: Due to the scarcity of direct experimental data, some values are predicted and should be used as a guide. Experimental verification is recommended.
Spectroscopic Characterization (Predicted)
No experimentally derived spectra are publicly available. The following data is based on computational predictions and analysis of analogous structures.
-
¹H NMR Spectroscopy (Predicted, 300 MHz, H₂O): [4]
-
δ ~7.3-7.4 ppm (d, 2H): Aromatic protons ortho to the chlorine atom.
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δ ~7.0-7.1 ppm (d, 2H): Aromatic protons ortho to the oxygen atom.
-
Broad singlet: A signal corresponding to the -NH₂ protons, which is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted, 126 MHz, H₂O): [5]
-
~158-160 ppm: Aromatic carbon directly attached to the oxygen (C-O).
-
~129-130 ppm: Aromatic carbons ortho to the chlorine.
-
~116-118 ppm: Aromatic carbons ortho to the oxygen.
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~128-129 ppm: Aromatic carbon bearing the chlorine atom (C-Cl).
-
-
Infrared (IR) Spectroscopy (Expected):
-
3300-3400 cm⁻¹: N-H stretching vibrations (likely two bands for the primary amine).
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1580-1600 cm⁻¹: Aromatic C=C stretching.
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~1200-1250 cm⁻¹: Aryl-O stretching.
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~1080-1100 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (Expected):
-
Molecular Ion (M⁺): m/z 143 (³⁵Cl) and 145 (³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
Synthesis and Purification
Proposed Synthesis Workflow via Buchwald-Hartwig O-Arylation
This workflow outlines the synthesis from a readily available aryl halide and a hydroxylamine equivalent, followed by deprotection.
Caption: Proposed two-step synthesis of O-(4-Chlorophenyl)hydroxylamine.
Detailed Experimental Protocol (Representative)
This protocol is adapted from the general procedure developed by Maimone and Buchwald for the synthesis of O-arylhydroxylamines.[6]
Materials and Equipment:
-
4-Bromochlorobenzene
-
Ethyl acetohydroximate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
t-BuBrettPhos (or similar bulky biarylphosphine ligand)
-
Cesium carbonate (Cs₂CO₃), finely ground and dried
-
Anhydrous toluene
-
1,4-Dioxane
-
6 M Hydrochloric acid (HCl)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step 1: Synthesis of Ethyl N-(4-chlorophenoxy)acetimidate
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), t-BuBrettPhos (2-4 mol%), and Cs₂CO₃ (1.5 - 2.0 equivalents).
-
Add 4-bromochlorobenzene (1.0 equivalent) and ethyl acetohydroximate (1.2 equivalents).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.
Step 2: Hydrolysis to O-(4-Chlorophenyl)hydroxylamine Hydrochloride
-
Dissolve the crude O-aryl hydroximate from Step 1 in 1,4-dioxane (to a concentration of ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 6 M aqueous HCl (2.0 - 3.0 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Upon completion, the product hydrochloride salt may precipitate. The mixture can be concentrated under reduced pressure, and the resulting solid can be triturated with diethyl ether or recrystallized to yield the pure product.
Reactivity and Key Synthetic Applications
O-(4-Chlorophenyl)hydroxylamine is a valuable intermediate, primarily utilized in the synthesis of complex heterocyclic structures. Its reactivity is centered around the nucleophilicity of the nitrogen atom and the inherent weakness of the N-O bond, which can be cleaved or induced to rearrange under catalytic conditions.
Synthesis of Substituted Benzofurans
A prominent application of O-arylhydroxylamines is in the gold-catalyzed tandem reaction with 1,3-dicarbonyl compounds to afford highly substituted benzofurans. This transformation is believed to proceed through an initial condensation to form a β-phenoxyimino ketone, followed by a gold-catalyzed intramolecular cyclization.
Caption: Gold-catalyzed synthesis of benzofurans.
Representative Protocol for Benzofuran Synthesis:
-
In a reaction vial, combine O-(4-Chlorophenyl)hydroxylamine (1.0 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 equivalents).
-
Add a suitable solvent, such as nitromethane.
-
Add the gold catalyst (e.g., 3 mol% AuCl₃/AgSbF₆).
-
Seal the vial and heat the mixture at 90-100 °C, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and purify by flash column chromatography to isolate the desired benzofuran derivative.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for O-(4-Chlorophenyl)hydroxylamine. Therefore, handling precautions must be based on the known hazards of the hydroxylamine class of compounds, which are often toxic and can be skin/eye irritants.[7]
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Toxicological Hazards (Inferred):
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin.
-
Irritation: May cause skin and serious eye irritation.
-
Carcinogenicity: Suspected of causing cancer, as is common for many hydroxylamine derivatives.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
O-(4-Chlorophenyl)hydroxylamine is a synthetic intermediate with significant, albeit underexplored, potential. While the scarcity of direct experimental data presents a challenge, modern synthetic methodologies, particularly palladium-catalyzed C-O coupling, provide a clear and accessible route to its synthesis. Its demonstrated utility in the construction of benzofurans highlights its value to medicinal chemists and researchers in synthetic methodology. By following the representative protocols and adhering to the stringent safety precautions outlined in this guide, scientists can effectively utilize this versatile building block to advance their research programs.
References
-
PubChemLite. 4-chlorophenylhydroxylamine. [Link]
-
BuyersGuideChem. O-[(4-Chlorophenyl)methyl]hydroxylamine hydrochloride. [Link]
-
PubMed. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. [Link]
-
Science of Synthesis. Product Class 33: N-Arylhydroxylamines. [Link]
-
PubChemLite. 4-chlorophenylhydroxylamine (C6H6ClNO). [Link]
-
ResearchGate. Figure S31: 1 H NMR spectra of N-(1-(4-chlorophenyl)-2-nitroethyl)-Omethylhydroxylamine (2e). [Link]
-
Royal Society of Chemistry. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. [Link]
- Google Patents.
-
Figshare. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade - Organic Letters. [Link]
-
Southwestern University. Novel Gold(I) Catalysis Synthesis of Benzofurans. [Link]
-
ResearchGate. Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
- Google Patents. Process for preparing O-substituted hydroxylamines.
-
Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]
-
Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]
-
Organic Syntheses. Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. [Link]
-
Inxight Drugs. 4-Chlorophenylhydroxylamine. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170). [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470). [Link]
-
University of North Texas. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Oriental Journal of Chemistry. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]
-
ChemSec. N-(4-Chlorophenyl)hydroxylamine - SINimilarity. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. [Link]
-
ACS Publications. A Convenient Synthesis of N-Alkylhydroxylamines. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... [Link]
-
NIST WebBook. Hydroxylamine, O-methyl-. [Link]
-
PubChem. O-(4-fluorophenyl)hydroxylamine. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Sources
- 1. O-(4-chlorophenyl)hydroxylamine | 36637-30-6 [m.chemicalbook.com]
- 2. PubChemLite - 4-chlorophenylhydroxylamine (C6H6ClNO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470) [np-mrd.org]
- 5. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170) [np-mrd.org]
- 6. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
